4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate
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Overview
Description
4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of chloro, methyl, and ethoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
The compound contains a benzene ring, which is a common structure in many pharmaceutical drugs. The presence of chloro and ethoxy groups might suggest that it could interact with proteins or enzymes in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity. The presence of chloro and ethoxy groups might suggest that the compound could form covalent bonds with its targets, altering their function .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs that contain benzene rings are involved in pathways related to cellular signaling, metabolism, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiology. Generally, compounds with benzene rings are lipophilic and can easily cross cell membranes, which could affect their distribution and absorption .
Result of Action
The molecular and cellular effects of the compound would depend on its targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain metabolites. If it enhances an enzyme’s activity, it could lead to an increase in the production of certain metabolites .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, certain drugs are more effective in acidic environments, while others are more effective in alkaline environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate typically involves the sulfonation of 4-Chloro-3-methylphenol with 5-chloro-2-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted sulfonates.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A precursor in the synthesis of 4-Chloro-3-methylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate.
5-Chloro-2-ethoxybenzenesulfonyl chloride: Another precursor used in the synthesis.
4-Chloro-3,5-dimethylphenol: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its combination of chloro, methyl, and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various chemical products and a potential candidate for further research in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 5-chloro-2-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-3-20-14-7-4-11(16)9-15(14)22(18,19)21-12-5-6-13(17)10(2)8-12/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCWENKDLBFRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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